molecular formula C12H15NO4 B13927736 2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester

2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester

Cat. No.: B13927736
M. Wt: 237.25 g/mol
InChI Key: DRQFNYCGBYHVIH-UHFFFAOYSA-N
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Description

2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester is an organic compound with a complex structure that includes an acetylamino group, a hydroxy-phenyl group, and a propionic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the acetylation of an amino acid derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetylamino group may produce an amine.

Scientific Research Applications

2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the hydroxy-phenyl group can participate in aromatic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylamino-3-(3-nitro-phenyl)-propionic acid methyl ester
  • 2-Acetylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester
  • 2-Methyl-acrylic acid 4-acetylamino-phenyl ester

Uniqueness

2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid methyl ester is unique due to the presence of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-acetamido-3-(3-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-4-3-5-10(15)6-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)

InChI Key

DRQFNYCGBYHVIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC

Origin of Product

United States

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